Product packaging for Solstitialin A 13-acetate(Cat. No.:CAS No. 24470-33-5)

Solstitialin A 13-acetate

Cat. No.: B1194885
CAS No.: 24470-33-5
M. Wt: 322.4 g/mol
InChI Key: XIVYFPUTCCJWCJ-ODIPTECFSA-N
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Description

Contextualization within Sesquiterpene Lactone Chemistry

Solstitialin A 13-acetate belongs to the vast and structurally diverse class of natural products known as sesquiterpene lactones. smolecule.comchromadex.com These 15-carbon compounds are characterized by a lactone ring, a cyclic ester, which is a key feature of their chemical structure. rsc.org Specifically, this compound is classified as a guaianolide, a subclass of sesquiterpene lactones featuring an azulene (B44059) skeleton. ontosight.ainaturalproducts.net

The chemical structure of this compound is intricate, comprising a seven-membered lactone ring fused with an azulene core. smolecule.comontosight.ai Its molecular formula is C₁₇H₂₂O₆. nih.gov A distinguishing feature is the presence of an acetate (B1210297) group at the 13th position, a modification that is believed to influence its biological properties. Unlike many other sesquiterpene lactones, this compound lacks an α-methylene group, which affects its chemical reactivity and biological activity profile. smolecule.com

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name [(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate nih.gov
CAS Number 24470-33-5 nih.gov
Molecular Formula C₁₇H₂₂O₆ nih.gov

| Molecular Weight | 322.4 g/mol nih.gov |

Significance as a Lead Compound for Biological Investigations

This compound has emerged as a significant lead compound for a variety of biological investigations. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target.

Initial research has highlighted several biological activities of this compound, making it a candidate for further pharmacological studies. smolecule.com These activities include:

Cytotoxicity: The compound has demonstrated toxic effects on certain cell lines. smolecule.com For instance, it has shown toxicity to cultures of substantia nigra cells from fetal rat brains. researchgate.netresearchgate.netresearchgate.net This has led to investigations into its potential as an antiproliferative agent against various cancer cell lines, including C6 (rat brain tumor cells) and HeLa (human uterine carcinoma) cells. journal-jtpm.combiosynth.com

Antimicrobial and Antiviral Properties: Studies have suggested that this compound possesses antimicrobial and antiviral properties. smolecule.comontosight.ai It has shown significant antibacterial activity against certain bacteria and notable activity against DNA viruses like Herpes simplex type-1. journal-jtpm.comrsc.orgresearchgate.net

Anti-inflammatory Effects: There is interest in the potential anti-inflammatory properties of this compound, a common characteristic among sesquiterpene lactones. ontosight.aimedkoo.com

Smooth Muscle Relaxation: Research indicates that it may inhibit the contractility of smooth muscles. smolecule.comscispace.com

Overview of Research Trajectories for this compound

The unique chemical structure and diverse biological activities of this compound have spurred various research trajectories. Current and future research is likely to focus on several key areas:

Structure-Activity Relationship (SAR) Studies: A primary focus of research is to understand how the specific structural features of this compound contribute to its biological activities. The presence of the acetate group at position 13 is of particular interest, as acetylation can significantly impact the biological properties of sesquiterpene lactones.

Synthesis and Derivatization: The development of synthetic and semi-synthetic routes to produce this compound and its analogs is an active area of research. ontosight.ai This will not only provide a more reliable source of the compound but also allow for the creation of new derivatives with potentially enhanced or more specific biological activities.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its cytotoxic, antimicrobial, and other biological effects is a critical research goal. This involves identifying its cellular targets and understanding its interactions with key biological pathways.

Therapeutic Potential: Given its range of biological activities, there is ongoing exploration of the therapeutic potential of this compound and its derivatives, particularly in the fields of oncology and infectious diseases. ontosight.aibiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O6 B1194885 Solstitialin A 13-acetate CAS No. 24470-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-8-4-5-12-15(14-9(2)13(19)6-11(8)14)23-16(20)17(12,21)7-22-10(3)18/h11-15,19,21H,1-2,4-7H2,3H3/t11-,12+,13-,14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVYFPUTCCJWCJ-ODIPTECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@@H]2CCC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@H]2OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24470-33-5
Record name Solstitialin A 13-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Phytochemical Investigations of Solstitialin a 13 Acetate

Association with Centaurea Species

Solstitialin A 13-acetate is predominantly associated with plants of the Centaurea genus, a member of the Asteraceae family. dergipark.org.trmdpi.com It has been notably isolated from Centaurea solstitialis L., commonly known as yellow starthistle. nih.gov The compound is one of several sesquiterpene lactones found within this species. nih.govscielo.br Research has also identified its presence in other Centaurea species, including Centaurea ragusina L. smolecule.comnih.gov and Centaurea aphrodisea Boiss. dergipark.org.tr The presence of this and other sesquiterpene lactones contributes to the chemical profile of these plants. uchile.cl

Occurrence in Specific Plant Tissues and Organs

Phytochemical analyses have revealed that this compound is not uniformly distributed throughout the plant. In Centaurea solstitialis, it has been isolated from the aerial parts, particularly the flowering heads. nih.govresearchgate.net One study specifically mentioned the use of fresh spiny flowers of Centaurea solstitialis ssp. solstitialis for the isolation of this compound. nih.gov Another investigation focusing on bioactivity-guided isolation used the stem of the plant to isolate related compounds, suggesting that different parts of the plant can have varying chemical compositions. researchgate.net The concentration of these compounds is often highest in the leaf surfaces, which serve as the plant's primary defense against herbivores. nih.govieb-chile.cl

Inter-regional Variation in Chemical Profile and Compound Concentration

The chemical makeup of Centaurea solstitialis, including the concentration of this compound, exhibits significant variation across different geographical regions. nih.gov Studies comparing plants from their native ranges (e.g., Spain and Turkey) to non-native regions (e.g., California, Chile, and Argentina) have observed differences in the epicuticular chemistry. uchile.clieb-chile.clscispace.com

For instance, a study found that while sesquiterpene lactones were the main chemical components across regions, the total concentration was higher in plants from non-native areas. uchile.cl Another detailed analysis of leaf surface extracts identified Solstitialin A-3, 13-diacetate exclusively in samples from Spain, while another compound, linichlorin A, was only found in extracts from Turkey. ieb-chile.cl These variations suggest that environmental factors and evolutionary pressures in different locations influence the plant's chemical defenses. nih.govscispace.com The concentration of major compounds like repin (B1680521) also showed significant differences between regions. ieb-chile.cl

**Table 1: Regional Variation of Selected Sesquiterpene Lactones in *Centaurea solstitialis***

Compound Spain Turkey California Chile Argentina Australia
Solstitialin A-3, 13-diacetate Present Absent Not Reported Not Reported Not Reported Not Reported
Linichlorin A Absent Present Not Reported Not Reported Not Reported Not Reported
Repin Concentration Higher Lower Higher Higher Not Reported Not Reported

Data sourced from Sotes et al. (2015) and Irimia et al. (2019). ieb-chile.clscispace.com

Methodologies for Isolation and Purification

The process of isolating and purifying this compound from plant material involves a multi-step approach combining solvent extraction and chromatographic techniques.

Solvent Extraction Techniques from Plant Biomass

The initial step in isolating this compound is the extraction from plant biomass using various solvents. smolecule.com A common method involves the use of ethanol (B145695) to create a crude extract from the plant material. nih.govcore.ac.uk This initial extract is then subjected to further fractionation using a series of solvents with varying polarities.

A typical fractionation process involves successive extractions with solvents such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. nih.gov This partitioning separates the components of the crude extract based on their solubility. In one study, the chloroform fraction of an ethanol extract of Centaurea solstitialis ssp. solstitialis was found to be particularly rich in sesquiterpene lactones, including 13-acetyl solstitialin A. nih.gov Other solvents like dichloromethane (B109758) have also been utilized in the extraction process. smolecule.com Modern techniques such as accelerated solvent extraction (ASE) offer a more efficient and automated approach to this process. thermofisher.com

Chromatographic Separation Strategies

Following solvent extraction and fractionation, chromatographic methods are essential for the purification of this compound from the complex mixture of compounds. unibas.ch Column chromatography is a widely employed technique for the separation of the components within the enriched fractions. dergipark.org.trsmolecule.comresearchgate.net

In this process, the extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. researchgate.net A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds at different rates, leading to their separation. For instance, in one study, a chloroform extract was subjected to column chromatography to isolate chlorojanerin (B1219341) and a mixture of 13-acetyl solstitialin A and solstitialin A. dergipark.org.tr Further purification and identification are often achieved using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The final identification and structural elucidation of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Column Chromatography Applications

Column chromatography is a fundamental technique used in the purification of this compound from crude plant extracts. Following initial solvent partitioning, the resulting fractions are subjected to various chromatographic methods to separate the complex mixture of phytochemicals. nih.govresearchgate.net

The process often begins with a preliminary fractionation of the crude extract. For instance, an ethanol extract of Centaurea solstitialis can be partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. nih.gov The chloroform and ethyl acetate fractions are frequently found to be rich in sesquiterpene lactones. nih.govresearchgate.net

These enriched fractions are then subjected to further separation using column chromatography. Common stationary phases include silica gel and Sephadex LH-20. researchgate.net

Silica Gel Chromatography : This is a widely used method for the initial separation of compounds. A typical procedure involves loading the extract onto a silica gel column (e.g., Kieselgel 60, 70-230 mesh) and eluting with a gradient of solvents, commonly mixtures of n-hexane and ethyl acetate, or chloroform and methanol (B129727), with increasing polarity. researchgate.net Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those with similar profiles for further purification. researchgate.net In one study, a chloroform extract was fractionated on a silica gel column using a gradient of n-hexane-ethyl acetate and chloroform-methanol to yield multiple sub-fractions. researchgate.net

Sephadex LH-20 Chromatography : This size-exclusion chromatography is particularly useful for separating compounds based on their molecular size and for removing pigments and other impurities. It is often used as a subsequent purification step. researchgate.net A chloroform extract, for example, can be passed through a Sephadex LH-20 column using methanol as the mobile phase. researchgate.net

The following table summarizes a typical column chromatography procedure for the isolation of this compound and related compounds.

Table 1: Example of a Chromatographic Scheme for Isolation

Step Chromatographic Method Stationary Phase Eluent System (Mobile Phase) Target Fraction
Initial Fractionation Liquid-Liquid Partitioning - n-hexane, chloroform, ethyl acetate, n-butanol Chloroform & Ethyl Acetate Fractions
Separation of Chloroform Fraction Gel Permeation Chromatography Sephadex LH-20 Methanol Fractions containing sesquiterpene lactones
Purification Adsorption Chromatography Silica Gel Gradient of n-hexane-EtOAc & CHCl₃-MeOH Fractions containing pure this compound
Bioassay-Guided Fractionation Procedures

Bioassay-guided fractionation is a strategic approach to isolate bioactive compounds from a natural source. In this method, the separation process is monitored at each stage by a specific biological assay, ensuring that the fractions with the highest activity are carried forward for further purification. This targeted approach is efficient for discovering compounds with specific biological activities, such as anti-ulcerogenic or cytotoxic effects. nih.govnih.gov

For Centaurea solstitialis, bioassay-guided fractionation has been employed to identify compounds responsible for its traditional medicinal uses. For example, the anti-ulcerogenic effect of the plant was investigated by testing fractions of an ethanol extract in an ethanol-induced ulcer model in rats. nih.gov The chloroform fraction showed the most prominent activity, with 99.5% ulcer inhibition. nih.gov This highly active fraction was then subjected to further chromatographic separation, which led to the isolation of this compound and chlorojanerin as the main active components. nih.gov

Similarly, cytotoxic or antiproliferative assays are used to guide the fractionation of extracts to find potential anticancer agents. nih.gov The methanol extracts from the root, stem, and flower of C. solstitialis were tested against C6 (rat brain tumor) and HeLa (human uterus carcinoma) cell lines. researchgate.netnih.gov The stem extract showed the highest antiproliferative activity. researchgate.netnih.gov Subsequent bioassay-guided fractionation of this active extract led to the isolation of other cytotoxic sesquiterpene lactones. researchgate.netnih.gov In one study, a dichloromethane extract was separated into 10 fractions by column chromatography. researchgate.net The toxicity of these fractions was tested on cultures of substantia nigra cells, and this compound was isolated from the active fraction 6. researchgate.net

The table below outlines the results from a bioassay-guided fractionation study targeting antiproliferative compounds.

**Table 2: Bioassay-Guided Fractionation for Antiproliferative Compounds from *Centaurea solstitialis***

Plant Part Extract/Fraction Bioassay Cell Line Results Isolated Compound from Active Fraction
Stem Methanol Extract Antiproliferative C6 (Rat Brain Tumor) Highest activity among plant parts Solstitialin A researchgate.netnih.gov
Stem Methanol Extract Antiproliferative HeLa (Human Uterus Carcinoma) Highest activity among plant parts Solstitialin A researchgate.netnih.gov
Aerial Parts Dichloromethane Extract Cytotoxicity Substantia Nigra cells Fraction 6 showed concentration-dependent cell death This compound researchgate.net
Flowering Herbs Ethanol Extract -> Chloroform Fraction Anti-ulcerogenic Ethanol-induced ulcer in rats 99.5% ulcer inhibition This compound nih.gov

Chemical Synthesis and Derivatization Strategies for Solstitialin a 13 Acetate

Total Synthesis Approaches

The total synthesis of Solstitialin A 13-acetate, a complex guaianolide sesquiterpene lactone, presents considerable challenges due to its specific stereochemistry and densely functionalized 5-7-5 fused hydroazulene core. While a dedicated total synthesis for this specific molecule is not extensively documented in publicly available literature, general strategies for synthesizing guaianolides are well-established and provide a roadmap for its potential assembly from simple starting materials. smolecule.comresearchgate.net

Key challenges in the total synthesis of guaianolides like this compound include:

Construction of the 5-7-5 Tricyclic Skeleton: Creating the fused five- and seven-membered rings with precise stereocontrol is a primary hurdle.

Formation of the α-methylene-γ-lactone Moiety: This functional group is crucial for the biological activity of many sesquiterpene lactones and its installation requires specific synthetic methods. researchgate.net

Stereoselective Functionalization: The molecule contains multiple stereocenters that must be set correctly to achieve the natural product's configuration.

Synthetic chemists have developed various strategies to overcome these challenges. For instance, one successful gram-scale total synthesis of the related guaianolide (+)-Mikanokryptin started from (+)-carvone, a readily available chiral molecule from the chiral pool. nih.gov This synthesis employed robust and scalable allylation reactions to construct the core structure. nih.gov Another approach utilized (-)-α-santonin as a starting material, employing photochemical rearrangements to build the guaianolide skeleton. nih.gov A versatile, short, and stereoselective synthetic route to the guaianolide class of natural products has also been described starting from a diketone precursor, which undergoes a sequence of selective ketalization, epoxidation, alkylation, and reduction to form a key lactone intermediate that can serve as a precursor to various guaianolides. ugent.be These established methodologies for constructing complex guaianolide structures could be adapted for the total synthesis of this compound.

Semi-synthetic Pathways from Natural Precursors

Semi-synthesis, which utilizes naturally occurring compounds as starting materials, is a common and efficient strategy for accessing complex molecules like this compound. ontosight.ai This approach is particularly advantageous when the natural precursor is abundant and already contains a significant portion of the target molecule's complex structure.

This compound is considered a synthetic derivative of Solstitialin A, a related natural product. ontosight.ai The primary transformation in this pathway is the selective acetylation of the hydroxyl group at the C-13 position of Solstitialin A. This reaction would typically involve treating Solstitialin A with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable base to facilitate the esterification. Careful control of reaction conditions is necessary to ensure selective acetylation at the desired position and to maintain the correct stereochemistry of the molecule. ontosight.ai

This semi-synthetic approach is widely employed in the production of other complex natural product derivatives. For example, the development of semi-synthetic methodologies has been crucial for studying other sesquiterpene lactones. rsc.org This strategy allows for the efficient generation of derivatives for structure-activity relationship (SAR) studies, which are essential for understanding how chemical modifications impact biological activity.

Structural Modifications and Analog Generation for Enhanced Bioactivity

The generation of structural analogs of this compound is a key strategy for exploring and enhancing its biological activities. ontosight.ai By systematically modifying its chemical structure, researchers can investigate the pharmacophore—the essential features required for bioactivity—and develop new compounds with improved properties.

A primary point of modification is the α-methylene-γ-lactone moiety . This functional group is a well-known alkylating agent that can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael addition reaction. rsc.org This reactivity is often correlated with the biological effects of sesquiterpene lactones. rsc.orgfrontiersin.org Therefore, modifications to this part of the molecule can significantly impact its bioactivity.

Further modifications and their rationale include:

The Acetate (B1210297) Group: The 13-acetate group itself is a modification of the natural precursor, Solstitialin A. This acetylation is believed to enhance biological activity. Further esterification at this position with different acyl groups could modulate properties like solubility and cell permeability. smolecule.com

Hydroxyl Groups: The molecule possesses other hydroxyl groups that can be targets for derivatization. For example, in studies of the related guaianolide cynaropicrin (B1669659), derivatization of its hydroxyl groups did not significantly affect its antitrypanosomal activity, suggesting these positions may be less critical for that specific bioactivity. frontiersin.org

Analog Synthesis for SAR Studies: Research into this compound and its analogs has explored their potential for antibacterial, antifungal, and cytotoxic properties. ontosight.ai For instance, 13-acetyl solstitialin A has shown antiviral activity against the DNA virus HSV-1. rsc.orgresearchgate.net The synthesis of various analogs allows for a systematic exploration of the structure-activity relationships (SAR) governing these effects. For example, studies on artemisinin (B1665778) analogs have shown that substitutions on the core structure significantly influence neurotoxicity. nih.gov Similarly, creating a library of this compound derivatives would be invaluable for identifying compounds with enhanced potency and selectivity.

Investigated Chemical Reactivity and Transformations

The chemical reactivity of this compound is largely dictated by its array of functional groups, which provide sites for various chemical transformations. Understanding this reactivity is crucial for its synthesis, derivatization, and interaction with biological systems.

Key investigated reactions and transformations include:

Hydrolysis: The ester linkage of the acetate group at the C-13 position is susceptible to hydrolysis under either acidic or basic conditions. This reaction cleaves the acetate group, yielding the parent compound, Solstitialin A. smolecule.com

Esterification: The hydroxyl groups on the molecule can react with alcohols or carboxylic acids (or their derivatives) to form new esters. smolecule.com This transformation can be used to alter the compound's lipophilicity, which may, in turn, affect its solubility and bioactivity. smolecule.com

Michael Addition: A key feature of many sesquiterpene lactones, including guaianolides, is the presence of an α-methylene-γ-lactone group. rsc.orgfrontiersin.org This α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing for nucleophilic addition reactions. rsc.org This reactivity is believed to be a primary mechanism for the biological activity of these compounds, as they can alkylate cellular macromolecules like proteins. rsc.org While one source suggests this compound lacks a reactive α-methylene group, its known biological activities and the general reactivity of this class of compounds strongly imply that the exocyclic methylene (B1212753) groups are key reactive sites. smolecule.comrsc.org

Antiviral Activities

Specificity Against DNA Viruses (e.g., HSV-1)

While extracts of Centaurea solstitialis, the plant from which this compound is derived, have been utilized in traditional medicine for treating conditions such as herpes infections around the lips, specific preclinical studies focusing on the antiviral activity of the isolated compound, this compound, against DNA viruses like Herpes Simplex Virus-1 (HSV-1) are not extensively documented in the available scientific literature. The general approach for antiviral drug discovery often involves targeting various stages of the viral lifecycle, including viral entry, replication, and release. However, direct evidence detailing the specific efficacy or mechanism of action of this compound against HSV-1 or other DNA viruses has not been identified in the reviewed preclinical models.

Neurotoxicological Effects in Cellular Systems

Impact on Specific Neuronal Cell Cultures (e.g., Substantia Nigra Cells)

Preclinical research has identified neurotoxic potential for this compound in specific neuronal cell cultures. In studies using primary cell cultures from the brain of fetal rats, this compound has demonstrated toxicity towards cultures containing cells from the substantia nigra. Chloroform (B151607) extracts of Centaurea solstitialis, from which this compound was later isolated, were found to significantly reduce the percentage of live cells in cultures of the mesencephalon, which contains the substantia nigra. Subsequent testing of the isolated compound confirmed its toxic effects on these specific cell cultures. This toxic action in the midbrain may be a contributing factor to the nigro-pallidal encephalomalacia observed in horses that ingest the yellow star thistle plant.

Interactive Data Table: Neurotoxicity of Centaurea solstitialis Fractions and Compounds

Test SubstanceCell CultureObserved EffectReference
Chloroform ExtractFetal Rat Mesencephalon (containing Substantia Nigra)Significant reduction in the percentage of live cells
Petroleum Ether ExtractFetal Rat Mesencephalon (containing Substantia Nigra)Inactive
Fraction 6 (containing this compound)Fetal Rat Substantia NigraConcentration-dependent cell death
This compound (isolated)Fetal Rat Substantia NigraToxic to cells
Cynaropicrin (isolated)Fetal Rat Substantia NigraToxic to cells

Mechanistic Aspects of Neural Cell Response

The primary mechanistic aspect of the neural cell response to this compound observed in preclinical models is concentration-dependent cell death. Chromatographic fractions of Centaurea solstitialis extract containing this compound were shown to cause cell death in substantia nigra cultures in a manner that was dependent on the concentration used. While this establishes a dose-response relationship for its toxicity, the specific biochemical and molecular pathways leading to this cell death (e.g., apoptosis, necrosis, or other mechanisms) have not been fully elucidated in the available research.

Immunomodulatory and Anti-inflammatory Potential

Modulation of Inflammatory Pathways

Direct studies detailing the specific mechanisms by which this compound modulates inflammatory pathways are limited. However, the broader context of phytochemicals and extracts from the Centaurea genus provides a basis for its potential anti-inflammatory and immunomodulatory effects. Phytochemicals are known to exert anti-inflammatory effects by interfering with key signaling pathways.

A primary target for many natural anti-inflammatory compounds is the Nuclear Factor-kappaB (NF-κB) pathway . NF-κB activation leads to the increased transcription of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. Some phytochemicals have been shown to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory molecules.

Furthermore, cytokines such as TNF-α are crucial mediators in inflammatory processes. Anti-inflammatory cytokines like interleukin-4 and interleukin-13 can counteract the effects of TNF-α by acting at various levels of its signaling cascade. While extracts from Centaurea solstitialis have shown anti-inflammatory potential, specific research directly linking this compound to the modulation of the NF-κB pathway or the inhibition of TNF-α is not yet prominent.

Table of Mentioned Compounds

Compound Name
This compound
Solstitialin A
Solstitialin A-3 acetate
Cynaropicrin
Interleukin-4
Interleukin-13
Tumor Necrosis Factor-alpha (TNF-α)
Acyclovir
Phorbol 12-myristate 13-acetate (PMA)
Indomethacin
Butyrate
Propionate
Acetate

Biological Activities of Solstitialin a 13 Acetate in Preclinical Models

Antiviral Activities

While the plant Centaurea solstitialis, the natural source of Solstitialin A 13-acetate, has seen use in traditional medicine for applications such as treating herpes infections, there is a notable lack of specific preclinical research on the direct antiviral activity of the isolated compound against DNA viruses like Herpes Simplex Virus-1 (HSV-1). The scientific investigation into potential antiviral agents typically examines their ability to interfere with stages of the viral life cycle, such as viral attachment, DNA replication, or viral release. However, based on available literature, this compound itself has not been a specific focus of such antiviral studies in preclinical models.

Neurotoxicological Effects in Cellular Systems

Preclinical investigations have identified significant neurotoxic effects of this compound in specific neuronal cell cultures. Research utilizing primary cell cultures derived from the fetal rat brain demonstrated that the compound is toxic to cultures containing cells from the substantia nigra. Initial studies with crude extracts of Centaurea solstitialis showed that chloroform-based extracts significantly decreased the viability of cells in cultures of the mesencephalon, the region containing the substantia nigra. Subsequent analysis of isolated compounds from these extracts, including this compound, confirmed their direct toxic effects on these neuronal cells. This observed toxicity in the midbrain region is thought to be a potential contributor to the neurological condition known as nigro-pallidal encephalomalacia, which affects horses that have ingested the yellow star thistle plant.

Test SubstanceCell Culture SystemKey FindingReference
Chloroform (B151607) ExtractFetal Rat Mesencephalon (containing Substantia Nigra)Caused a significant reduction in the percentage of living cells.
Petroleum Ether ExtractFetal Rat Mesencephalon (containing Substantia Nigra)Was found to be inactive.
Fraction 6 (containing this compound)Fetal Rat Substantia NigraInduced concentration-dependent cell death.
This compound (isolated)Fetal Rat Substantia NigraConfirmed to be toxic to the cultured cells.
Cynaropicrin (B1669659) (isolated)Fetal Rat Substantia NigraAlso found to be toxic to the cultured cells.

The primary mechanism identified for the neurotoxic action of this compound in preclinical models is the induction of concentration-dependent cell death. In studies on neuronal cultures, chromatographic fractions containing this compound led to cell death in a manner directly related to the concentration applied. This establishes a clear dose-response relationship for its toxicity. However, the precise molecular pathways that are triggered by the compound to initiate this cell death, such as whether it occurs via apoptosis or necrosis, have not been fully detailed in the existing research.

Immunomodulatory and Anti-inflammatory Potential

There is limited direct evidence from preclinical studies that specifically elucidates the mechanisms by which this compound modulates inflammatory pathways. However, the broader scientific context of phytochemicals, particularly those from the Centaurea genus, suggests a potential for anti-inflammatory activity.

Phytochemicals are widely recognized for their ability to exert anti-inflammatory effects by targeting key signaling cascades. A critical pathway in inflammation is the Nuclear Factor-kappaB (NF-κB) pathway. The activation of NF-κB is a pivotal step that leads to the increased production of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) . Many natural compounds have been found to inhibit the activation of NF-κB, which in turn suppresses the inflammatory response. TNF-α itself is a major cytokine that drives inflammation, and its effects can be counter-regulated by anti-inflammatory cytokines.

While ethanolic extracts from the flowering parts of Centaurea solstitialis have demonstrated anti-inflammatory potential, specific studies that directly connect this compound to the modulation of the NF-κB pathway or the inhibition of TNF-α are not prominently featured in the current body of scientific literature.

Smooth Muscle Relaxant Properties

Preliminary research indicates that this compound may possess smooth muscle relaxant properties. While detailed mechanistic studies on this specific compound are limited, the broader class of sesquiterpene lactones has been investigated for their effects on muscle contractility. The evaluation of such properties often involves in vitro assays using isolated smooth muscle preparations, such as the guinea pig ileum. In these experimental setups, the tissue is mounted in an organ bath and induced to contract with various agonists like histamine (B1213489) or acetylcholine. The introduction of a test compound, such as a hydro-alcoholic extract containing sesquiterpene lactones, allows for the measurement of any inhibitory effects on these contractions. nih.gov

The mechanism of smooth muscle relaxation can be multifaceted, potentially involving the modulation of calcium ion channels. nih.gov A decrease in the influx of calcium ions into the smooth muscle cells is a common pathway for inducing relaxation. nih.gov Although direct evidence for this compound's action on specific receptors or channels is not yet fully characterized, its structural features as a sesquiterpene lactone suggest a potential for interaction with biological membranes and signaling pathways that regulate muscle tone. nih.gov Further investigation is required to determine the precise mechanisms and specificity of this compound's smooth muscle relaxant effects.

Table 1: Experimental Models for Assessing Smooth Muscle Relaxation

Model Tissue Preparation Typical Agonists Measured Effect
In Vitro Organ Bath Guinea Pig Ileum Histamine, Acetylcholine, Bradykinin Inhibition of agonist-induced contractions

Allelochemical and Antifeedant Roles in Ecological Contexts

In its natural environment, this compound plays a crucial role in the ecological success of Centaurea solstitialis, primarily through its allelochemical and antifeedant activities. These properties contribute to the plant's ability to outcompete native flora and deter herbivores.

This compound is part of a chemical defense strategy that Centaurea solstitialis employs against herbivorous insects. Sesquiterpene lactones, as a class, are well-documented for their antifeedant properties, which deter feeding by various insect species. researchgate.net The presence of these compounds in the plant tissues makes them unpalatable, thereby reducing the incidence of herbivory.

Studies on related sesquiterpene lactones from the genus Centaurea, such as cynaropicrin, have demonstrated significant antifeedant activity against generalist herbivores like the larvae of Spodoptera littoralis. researchgate.net In no-choice and two-choice feeding experiments, extracts rich in these compounds have been shown to inhibit feeding. researchgate.net The antifeedant mechanism is believed to involve the interaction of the lactone with chemosensory receptors in the insect, leading to a feeding deterrent response. The effectiveness of these compounds as antifeedants underscores their importance in protecting the plant from insect-mediated damage.

Table 2: Antifeedant Activity of Centaurea Sesquiterpene Lactones Against Spodoptera littoralis

Compound/Extract Insect Species Assay Type Observed Effect
Cynaropicrin Spodoptera littoralis Feeding Bioassay Reduced feeding rate

The allelopathic potential of this compound and other related compounds from Centaurea solstitialis contributes significantly to the plant's invasive nature. Allelopathy is the process by which a plant releases biochemicals into the environment that influence the germination, growth, survival, and reproduction of other organisms. Leaf extracts from Centaurea solstitialis containing these sesquiterpene lactones have been shown to have potent phytotoxic effects on the germination and growth of other plant species. researchgate.net

A common model for assessing allelopathic activity is the seed germination and seedling growth of lettuce (Lactuca sativa). researchgate.netnih.gov Studies have demonstrated that extracts from Centaurea species can drastically reduce the germination rate and subsequent seedling development of lettuce. researchgate.net For instance, the sesquiterpene lactone cnicin, a compound structurally related to this compound and also found in Centaurea species, has been shown to significantly inhibit the germination of lettuce seeds when amended in the soil. researchgate.net This inhibition is often concentration-dependent, with higher concentrations of the allelochemicals leading to more pronounced inhibitory effects. mdpi.com These findings suggest that the release of this compound and similar compounds into the soil helps Centaurea solstitialis to establish dominance by suppressing the growth of competing native plants.

Table 3: Allelopathic Effects of Centaurea Compounds on Lactuca sativa

Compound/Extract Target Species Effect
Cnicin Lactuca sativa Drastic reduction in seed germination
Onopordopicrin Lactuca sativa Significant inhibition of shoot and root growth

Mechanisms of Action of Solstitialin a 13 Acetate

Modulation of Cellular Pathways

Solstitialin A 13-acetate exerts its influence by interacting with intricate cellular pathways that govern cell life and death. biosynth.com Its effects on apoptosis induction and cell cycle regulation are of particular interest to researchers.

Apoptosis Induction Pathways

Studies have shown that this compound can trigger apoptosis, or programmed cell death. In human breast cancer cell lines, such as MCF-7 and MDA-MB-231, a related compound, 13-O-acetylsolstitialin A, was found to induce apoptosis by altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. medkoo.com Extracts containing solstitialin compounds have demonstrated the ability to induce apoptotic cell death in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. researchgate.netresearchgate.net Furthermore, aqueous extracts of Centaurea ragusina, which contain solstitialin derivatives, have been shown to cause apoptosis in human bladder (T24) and glioblastoma (A1235) cancer cell lines. scispace.comnih.gov The induction of apoptosis is a key mechanism by which this compound exhibits its cytotoxic effects. scispace.comnih.gov

Cell Cycle Regulation

In addition to inducing apoptosis, this compound and related compounds can interfere with the normal progression of the cell cycle. The compound 13-O-acetylsolstitialin A has been observed to cause cell cycle arrest in breast cancer cells by decreasing the expression of cyclin D1 and its partner, cyclin-dependent kinase 4 (Cdk-4). medkoo.com Plant extracts containing solstitialin have been shown to arrest the cell cycle at the S and G2 phases in cancer cells. researchgate.netresearchgate.net This disruption of the cell cycle prevents cancer cells from dividing and proliferating. Other sesquiterpene lactones have also been shown to arrest the cell cycle in the G0/G1 phase by downregulating the expression of proteins like CDK2 and upregulating CDK inhibitors such as p21 and p27. nih.gov

Molecular Interactions and Target Identification

The biological activities of this compound stem from its interactions with specific molecular targets within the cell. While the complete range of its molecular interactions is still under investigation, it is known to affect cell viability and induce cytotoxicity in certain cell lines. smolecule.com The primary mechanism of action for many sesquiterpene lactones involves the alkylation of nucleophilic groups, particularly the thiol groups of cysteine residues in proteins, through a process called Michael addition. mdpi.com This can impact the function of various enzymes and transcription factors. mdpi.comfrontiersin.org However, it has been noted that this compound lacks the α-methylene group that is often crucial for this type of reactivity, suggesting its bioactivity may occur through different, non-thiol-mediated pathways.

Role of Functional Groups in Biological Activity

The specific chemical structure of this compound is fundamental to its biological effects. The sesquiterpene lactone skeleton and the attached acetate (B1210297) group both play significant roles.

Influence of the Acetate Group

The presence of an acetate group at the 13th position of the solstitialin molecule is a key feature of this compound. ontosight.ai This functional group can influence the compound's properties, such as its solubility and how it is metabolized in the body. The addition of an acetate group can enhance the biological activity of the parent compound. lsu.edu For instance, research has indicated that the acetylated form, this compound, exhibits significant biological effects. scispace.com The acetate group can be removed through hydrolysis, which would convert the molecule back to its parent compound, solstitialin A. smolecule.com

Distinctive Reactivity Profile Due to Specific Structural Features

The chemical reactivity and biological activity of this compound are intrinsically linked to its unique molecular architecture. Unlike many other cytotoxic sesquiterpene lactones, such as cynaropicrin (B1669659) and parthenolide, this compound is distinguished by the absence of an α-methylene-γ-lactone group. smolecule.comscispace.com This structural feature is significant because the α-methylene group is a reactive Michael acceptor, capable of forming covalent bonds with biological nucleophiles like the thiol groups in proteins. rsc.org The lack of this functional group in this compound means it does not inhibit smooth muscle contractility, an effect characteristic of sesquiterpenes possessing the α-methylenebutyrolactone unit. scispace.com

The presence of a 13-acetate group is another critical structural feature. Acetylation can significantly influence the biological properties of sesquiterpene lactones. smolecule.com Studies comparing acetylated and non-acetylated derivatives suggest that the acetyl group can enhance antimicrobial activity, potentially by improving membrane permeability or altering protein binding affinity. smolecule.com This acetate group is also a site for chemical reaction; it can be hydrolyzed under certain conditions to yield the parent compound, solstitialin A. smolecule.com This distinct combination of features—lacking a key reactive moiety while possessing an activity-modulating acetate group—underpins its unique biological profile. smolecule.com

Cellular and Subcellular Effects

This compound demonstrates significant effects on various cell types, primarily manifesting as cytotoxicity. smolecule.com Research has consistently shown its ability to reduce cell viability and induce cell death, with a particular focus on its neurotoxic potential. smolecule.comresearchgate.net

Effects on Gene Expression and Protein Production

While direct, comprehensive studies on the effects of isolated this compound on global gene expression and protein synthesis are limited, the available evidence points toward significant modulation of these processes. Sesquiterpene lactones as a class are known to interfere with cellular functions, including protein synthesis and gene expression. rsc.orguc.pt The cytotoxic and apoptotic effects induced by the compound inherently involve the complex machinery of gene regulation and protein activity that governs cell fate.

Extracts from Centaurea solstitialis, which contain this compound as a component, have been shown to arrest the cell cycle at the S and G2 phases in cancer cells. researchgate.net This cell cycle arrest is controlled by a network of proteins, such as cyclins and cyclin-dependent kinases, suggesting that the extract interferes with the expression or function of these key regulatory proteins. researchgate.net Furthermore, the same study noted that the plant extract could decrease the secretion of Vascular Endothelial Growth Factor (VEGF) in A549 lung cancer cells, indicating a targeted effect on the production of specific proteins involved in angiogenesis. researchgate.net

Other related sesquiterpene lactones have been shown to directly impact signaling pathways that control gene expression. For instance, lactucin (B167388) can inhibit adipogenesis by downregulating the JAK2/STAT3 signaling pathway, which in turn suppresses the expression of key transcription factors like PPARγ and C/EBPα. semanticscholar.org Similarly, dehydroleucodine (B1670203) has been observed to dramatically reduce the protein expression of PPARγ and C-EBPα. nih.gov While these findings are for related compounds, they establish a plausible mechanism for this compound, whereby it may alter cell function and viability by targeting specific transcription factors and signaling proteins.

Membrane Integrity and Cellular Homeostasis

This compound disrupts cellular homeostasis, leading to a loss of cell viability and the induction of programmed cell death (apoptosis) and necrosis. researchgate.netjournal-jtpm.com Studies on various cell lines, including those derived from the substantia nigra and A-549 lung cancer cells, have demonstrated its dose-dependent cytotoxic effects. smolecule.comresearchgate.net At toxic concentrations, extracts containing the compound lead to morphological changes characteristic of apoptosis, such as bright and fragmented nuclei, and necrosis. researchgate.netjournal-jtpm.com

The disruption of membrane integrity is a key aspect of this cytotoxicity. uc.pt The acetyl group on the molecule may play a role in this process by enhancing its ability to permeate cell membranes. smolecule.com The induction of apoptosis and necrosis inherently involves the breakdown of cellular and organellar membrane integrity. For example, apoptosis is characterized by the controlled dismantling of the cell, which includes changes in the plasma membrane, while necrosis involves a more chaotic loss of membrane integrity leading to cell lysis. researchgate.net Studies on C. solstitialis extracts have quantified this effect, showing that increasing doses lead to higher percentages of apoptotic and necrotic cells, confirming a direct impact on cellular structural integrity and homeostasis. journal-jtpm.com

Oxidative Stress Induction

The induction of oxidative stress is another mechanism implicated in the biological activity of this compound. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to cellular damage. frontiersin.org Sesquiterpene lactones as a chemical class are known to be capable of causing oxidative stress. uc.ptscispace.com

In the context of plant biology, this compound was found to be significantly upregulated in mulberry plants under manganese deficiency, a condition associated with oxidative stress. frontiersin.org While this is an indirect association, it points to a role for the compound in stress responses. More directly, research on related sesquiterpene lactones provides strong parallels. The cytotoxicity of repin (B1680521), a compound also found in Centaurea species, is thought to be largely mediated by oxidative stress, which leads to the depletion of mitochondrial glutathione (B108866) (GSH) and an increase in lipid peroxides in neuronal cells. scispace.com This damage to mitochondria, a primary site of ROS production, is a critical factor in neurodegenerative processes. researchgate.net Given the structural and biological similarities, it is plausible that this compound exerts its cytotoxic effects, at least in part, by inducing a similar state of oxidative stress in target cells.

Comparative Mechanistic Insights with Related Sesquiterpene Lactones

The mechanism of action of this compound is best understood when compared with other structurally related sesquiterpene lactones. These comparisons highlight how subtle changes in chemical structure can lead to significant differences in biological activity.

The most critical comparison is with sesquiterpene lactones that contain an α-methylene-γ-lactone moiety, such as cynaropicrin and parthenolide. scispace.com This functional group is a potent alkylating agent that reacts with cellular proteins, and it is responsible for the smooth muscle inhibitory effects of these compounds. scispace.com this compound lacks this group and, consequently, does not exhibit this specific inhibitory profile, distinguishing its mechanism from many others in its class. smolecule.comscispace.com

Despite this difference, this compound shares cytotoxic properties with cynaropicrin. researchgate.net Both compounds have been shown to be toxic to cell cultures from the substantia nigra of fetal rat brains, suggesting they may share or converge on common pathways leading to neurotoxicity. smolecule.comresearchgate.net

Data Tables

Table 1: Summary of Cellular Effects of this compound

EffectCell Line / SystemKey FindingsReference(s)
Cytotoxicity Fetal rat brain cells (substantia nigra)Dose-dependent cell death; toxic potential identified. smolecule.com, researchgate.net
A-549 (human lung cancer)Dose-dependent decrease in cell viability; induction of apoptosis and necrosis by extracts. researchgate.net, journal-jtpm.com
Cell Cycle HeLa, A549 (human cancer cells)Extracts containing the compound caused cell cycle arrest at S and G2 phases. researchgate.net
Protein Secretion A549 (human lung cancer)Extracts containing the compound caused a significant decrease in VEGF secretion. researchgate.net
Oxidative Stress General Target CellsThe compound can induce oxidative stress, leading to growth inhibition.

Table 2: Comparative Profile of this compound and Related Compounds

CompoundKey Structural FeatureEffect on Smooth MuscleCytotoxicity ProfileReference(s)
This compound Lacks α-methylene-γ-lactone; has a 13-acetate group.No characteristic inhibitory effect.Toxic to neuronal and various cancer cell lines. smolecule.com, scispace.com
Cynaropicrin Contains α-methylene-γ-lactone.Inhibits contractility (time-dependent, irreversible).Toxic to neuronal cells; shares neurotoxic potential with this compound. researchgate.net, scispace.com
Parthenolide Contains α-methylene-γ-lactone.Inhibits contractility (time-dependent, irreversible).Known cytotoxic agent. scispace.com
Solstitialin A Lacks α-methylene-γ-lactone; has a 13-hydroxyl group (non-acetylated).Not specified, but presumed inactive like the acetate form.Less active or inactive in some antimicrobial/antiviral assays compared to the acetylated form. smolecule.com, researchgate.net

Structure Activity Relationship Sar Studies of Solstitialin a 13 Acetate and Its Analogs

Correlating Structural Elements with Biological Effects

The biological effects of Solstitialin A 13-acetate and other sesquiterpene lactones (STLs) are largely attributed to their capacity to act as alkylating agents. researchgate.net This reactivity is conferred by specific functional groups within the molecule that can form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.

Key structural elements responsible for the biological activity of STLs like this compound include:

The α-methylene-γ-lactone moiety: This is considered the most significant structural feature for the bioactivity of many STLs. researchgate.netnih.govrsc.org The exocyclic double bond conjugated with the lactone's carbonyl group creates a reactive Michael acceptor system. researchgate.netrsc.org This group can alkylate cellular macromolecules, including enzymes and transcription factors, thereby disrupting their function and leading to effects like cytotoxicity. nih.gov

The presence of these reactive moieties is directly correlated with the observed biological effects of this compound, which include toxicity to neural cells, antibacterial properties, and antiviral activity. rsc.orgnih.govjournal-jtpm.com For instance, this compound has demonstrated toxic potential in cell cultures containing cells from the substantia nigra of rats. nih.govepa.gov It has also shown significant antibacterial activity against Enterococcus faecalis and notable activity against DNA viruses like HSV-1. rsc.orgjournal-jtpm.comresearchgate.net These effects are a direct consequence of the molecule's ability to interact with and modify critical cellular components.

Impact of Stereochemistry on Activity

Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, plays a fundamental role in determining the biological activity of chiral compounds like this compound. mdpi.com The majority of natural products are biosynthesized in an enantiomerically pure form, and their interactions with biological targets, such as enzymes and receptors, are highly stereospecific. mdpi.com

While specific studies comparing the biological activities of different diastereomers of this compound are not extensively detailed in the available literature, the principles of stereochemistry's influence are well-established for natural products. nih.govresearchgate.net The precise spatial orientation of the lactone ring, the acetate (B1210297) group, and other substituents on the guaianolide skeleton is critical for its ability to fit into the binding site of a target protein. mdpi.com

Even minor changes in the configuration at one of the chiral centers could lead to a significant loss of activity, as the modified isomer may no longer be able to interact effectively with its biological target. researchgate.net Therefore, the defined stereochemistry of natural this compound is integral to its observed biological profile. It is highly probable that its isomers would exhibit significantly different potencies or even different biological activities altogether. mdpi.com

Influence of Substituent Groups and Ring Systems

The type, position, and orientation of substituent groups on the core ring system of a sesquiterpene lactone can profoundly modulate its biological activity. These groups can influence the molecule's lipophilicity, electronic distribution, and steric properties, which in turn affect its absorption, distribution, metabolism, and interaction with target molecules. nih.gov

In the case of this compound, the acetate group at the C-13 position is a key substituent. Comparing it to its precursor, Solstitialin A, which lacks this group, allows for an evaluation of the acetate's contribution. The addition of an acetyl group can alter the compound's polarity, potentially enhancing its ability to cross cell membranes and reach intracellular targets. nih.gov This acetylation is often a strategy to enhance biological activity.

The isolation of different analogs from the same plant, Centaurea solstitialis, such as Solstitialin A and Solstitialin A-3 acetate, underscores the importance of the location of these substituent groups. nih.gov The differential placement of the acetate group (at C-13 versus C-3) would result in molecules with distinct physicochemical properties and, consequently, potentially different biological potencies and specificities. The core guaianolide ring system provides the fundamental scaffold, but the nature and placement of substituents like the 13-acetate are critical in fine-tuning the molecule's biological effects.

Comparative Analysis with Structurally Similar Natural Products

To better understand the SAR of this compound, it is useful to compare its activity with that of structurally related natural products, particularly other guaianolide sesquiterpene lactones.

Cynaropicrin (B1669659): This compound was isolated alongside this compound from Centaurea solstitialis and also demonstrated toxicity to cultures of substantia nigra cells. nih.gov Like this compound, cynaropicrin is a guaianolide possessing an α-methylene-γ-lactone ring, which is a primary determinant of its cytotoxic activity. koreascience.kr The similar toxicological profile suggests a common mechanism of action related to their shared structural features.

The following table provides a comparative overview of the biological activities of this compound and related compounds.

CompoundClassKey Structural Feature(s)Reported Biological Activity
This compound Guaianolideα-methylene-γ-lactone, C-13 acetateToxic to substantia nigra cells nih.govepa.gov; Antibacterial journal-jtpm.comresearchgate.net; Antiviral (DNA viruses) rsc.orgjournal-jtpm.com
Cynaropicrin Guaianolideα-methylene-γ-lactoneToxic to substantia nigra cells nih.gov; Anti-inflammatory koreascience.kr
Solstitialin A Guaianolideα-methylene-γ-lactone, C-13 hydroxylParent compound for this compound nih.govepa.gov
Parthenolide Germacranolideα-methylene-γ-lactone, Epoxide ringAnti-inflammatory, Antitumor nih.govkoreascience.kr
Argolide Guaianolideα-methylene-γ-lactoneCytotoxic, Antitumor researchgate.netresearchgate.net
Alantolactone Eudesmanolideα-methylene-γ-lactoneAntitumor, Anti-inflammatory koreascience.kr

Analytical Methodologies for Solstitialin a 13 Acetate Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural analysis of Solstitialin A 13-acetate. Both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are employed to map out the connectivity of atoms within the molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton, including their multiplicity and coupling constants, which helps to establish the relative stereochemistry of the molecule. The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their hybridization state. Data from 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to connect the ¹H and ¹³C signals, allowing for the complete assignment of the molecular structure.

For this compound, the structural determination was supported by detailed analysis of its ¹H and ¹³C NMR data, which were crucial in confirming the guaianolide skeleton and the position of the acetate (B1210297) group. researchgate.net

Table 1: Key ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed, experimentally-derived NMR chemical shift data for this compound is not widely available in publicly accessible literature. The structural elucidation is often confirmed by comparison with data for similar known compounds and through 2D NMR correlation experiments as mentioned in specialized research articles.

Atom No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₁₇H₂₂O₆. researchgate.net

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The loss of specific neutral fragments, such as an acetyl group or water molecules, can help to confirm the presence of certain functional groups and aspects of the molecular structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Technique Ionization Mode Measured m/z Molecular Formula Calculated Mass

Infrared and Ultraviolet Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The presence of a γ-lactone is typically indicated by a strong absorption band around 1750-1770 cm⁻¹. blogspot.comnih.gov The acetate group will show a characteristic carbonyl stretch at approximately 1730-1740 cm⁻¹, and hydroxyl groups are identified by a broad absorption in the region of 3400-3500 cm⁻¹. blogspot.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. For sesquiterpene lactones containing an α,β-unsaturated γ-lactone ring, a characteristic absorption maximum is expected in the UV region, which can be useful for both identification and quantification.

Table 3: General Infrared and Ultraviolet Absorption Data for Related Sesquiterpene Lactones

Functional Group Technique Typical Absorption Range
γ-Lactone IR 1750 - 1770 cm⁻¹
Acetyl Group (C=O) IR 1730 - 1740 cm⁻¹
Hydroxyl Group (O-H) IR 3400 - 3500 cm⁻¹ (broad)

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the isolation of this compound from the complex mixture of compounds present in Centaurea solstitialis extracts and for its subsequent quantification.

Initial separation is often achieved using column chromatography over silica (B1680970) gel, with a gradient of solvents of increasing polarity. For instance, this compound has been isolated from fractions obtained after extraction with dichloromethane (B109758) followed by column chromatography. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of sesquiterpene lactones. Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of these compounds. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used in either isocratic or gradient elution mode.

Table 4: Representative HPLC Parameters for Sesquiterpene Lactone Analysis

Parameter Description
Column Reversed-phase C18
Mobile Phase Gradient of Water and Acetonitrile/Methanol
Detection UV-Vis

| Wavelength | ~210-260 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and semi-volatile compounds in plant extracts. While sesquiterpene lactones can sometimes be analyzed directly, they may require derivatization to increase their volatility and thermal stability for GC analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on their mass spectra and fragmentation patterns. GC-MS has been utilized in the analysis of the chemical constituents of various Centaurea species.

Table 5: General GC-MS Parameters for the Analysis of Plant Extracts

Parameter Description
Column Capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Temperature Program Ramped temperature gradient

| Detector | Mass Spectrometer |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a fundamental analytical technique for the qualitative analysis of this compound and for monitoring its purification from plant extracts. This method is frequently employed to assess the composition of fractions obtained during column chromatography of extracts from Centaurea species. conicet.gov.ar

The separation is typically performed on silica gel 60 F254 plates, which act as the stationary phase. The selection of the mobile phase is critical for achieving effective separation of sesquiterpene lactones like this compound from other phytochemicals in the extract. Various solvent systems, primarily differing in polarity, have been utilized for the analysis of sesquiterpenoids from the Asteraceae family. A common approach involves using a mixture of a less polar solvent and a more polar solvent, with the ratio adjusted to optimize the resolution of the compounds. researchgate.net

For the analysis of sesquiterpene lactones from Centaurea, mobile phases consisting of dichloromethane-acetone or chloroform-ethyl acetate have proven effective. researchgate.netresearchgate.net For instance, a mobile phase of chloroform (B151607) and ethyl acetate in a 6:1 ratio has been used for separating related compounds. researchgate.net The separation relies on the differential partitioning of the compounds between the stationary phase and the mobile phase; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention factor (Rf) value.

After the plate is developed, the separated compounds are visualized. Although some compounds may be visible under UV light at 254 nm, chemical derivatization is often required for enhanced detection. A common visualization reagent for sesquiterpene lactones is an anisaldehyde-sulfuric acid spray reagent, which, upon heating, produces characteristically colored spots, aiding in the identification of different compounds. researchgate.net

Table 1: Representative TLC System for Analysis of Sesquiterpene Lactones from Centaurea Species

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Dichloromethane-Acetone (e.g., 5:1 v/v) researchgate.net or Chloroform-Ethyl Acetate (e.g., 6:1 v/v) researchgate.net
Application Solubilized plant extract or chromatography fraction applied to the baseline
Development Ascending chromatography in a saturated chamber
Visualization 1. UV light (254 nm)2. Spraying with anisaldehyde-sulfuric acid reagent followed by heating researchgate.net
Interpretation The Rf value and color of the resulting spot are used for qualitative assessment.

Quantitative Analysis and Detection in Biological and Plant Matrices

The quantitative analysis of this compound is crucial for determining its concentration in plant material and for evaluating its activity in biological systems. While High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of phytochemicals in plant extracts, research on this compound has often focused on its biological effects, which inherently rely on its detection and concentration in the experimental matrix. researchgate.netnih.gov

A significant area of research has been the toxicological analysis of this compound in neural cell cultures. In one study, extracts from the yellow star thistle (Centaurea solstitialis) were prepared and tested in primary cell cultures from the brain of foetal rats, specifically targeting cells from the substantia nigra. nih.govepa.gov The plant material was extracted with dichloromethane, and this extract was subsequently separated into ten fractions using column chromatography. nih.govepa.gov

This compound was successfully isolated from fraction 6 of this separation. nih.gov Bioassays revealed that fractions 5, 6, 7, and 8 induced concentration-dependent cell death in the substantia nigra cell cultures, indicating that the cytotoxic effect was directly related to the amount of the active compounds present. nih.govepa.gov The detection of this compound as a component of the toxic fraction confirms its presence and activity within this biological matrix. Although the specific concentrations were not detailed in the publication, the observation of a dose-dependent response is a form of quantitative biological detection. nih.gov

This bioassay-guided fractionation approach demonstrates the detection of this compound in a complex plant matrix and confirms its measurable impact on a biological system. For precise quantification in such matrices, modern analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be employed, offering high sensitivity and selectivity for determining the exact concentration of the analyte in complex biological fluids or tissues. nih.govresearchgate.net

Table 2: Bioassay-Guided Detection of this compound in Plant and Biological Matrices

Matrix TypeSource MaterialExtraction/FractionationAnalytical FindingBiological Effect ObservedReference
Plant Matrix Aerial parts of Centaurea solstitialisDichloromethane extraction followed by column chromatographyThis compound identified in fraction 6Not Applicable nih.gov
Biological Matrix Primary cell cultures of foetal rat substantia nigraApplication of isolated fractions to cell culturesDetection of activity from fraction containing this compoundConcentration-dependent cell death nih.govepa.gov

Future Perspectives and Research Directions for Solstitialin a 13 Acetate

Elucidation of Comprehensive Biosynthetic Pathways

The biosynthetic origin of Solstitialin A 13-acetate, like other sesquiterpene lactones, is presumed to follow the acetate-mevalonate pathway. This fundamental metabolic route provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors to a vast array of isoprenoids. viper.ac.in

The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to form farnesyl pyrophosphate (FPP), the C15 precursor for all sesquiterpenes. researchgate.netresearchgate.net The cyclization of FPP is a critical step that generates the foundational carbon skeleton of the specific sesquiterpene lactone. wur.nl While this general pathway is well-established, the specific enzymatic sequence—the precise cyclases, oxidases, and transferases—that converts FPP into the unique structure of Solstitialin A and its subsequent acetylation to this compound remains to be fully elucidated.

Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound within Centaurea solstitialis. This can be achieved through a combination of transcriptomics, to identify candidate genes, and subsequent functional characterization of the encoded enzymes. A comprehensive understanding of its biosynthesis could enable metabolic engineering approaches for sustainable production and the generation of novel analogs.

Advanced Preclinical Pharmacological Investigations

Preclinical research has identified this compound as having significant biological activity, particularly neurotoxic potential. An early key study investigated its effects on primary cell cultures from the brains of foetal rats. The research demonstrated that this compound was toxic to cultures of substantia nigra cells, inducing concentration-dependent cell death. nih.govepa.gov This finding is significant as it may help explain the nigro-pallidal encephalomalacia observed in horses that ingest Yellow Star Thistle. nih.gov

Table 1: Toxic Effects of this compound on Foetal Rat Brain Cell Cultures
Cell Culture TypeObserved EffectSignificanceReference
Substantia NigraConcentration-dependent cell deathMay contribute to nigro-pallidal encephalomalacia in equines nih.gov
StriatumToxicity assessedPart of a broader neurotoxicity screening nih.gov
Frontal CortexToxicity assessedPart of a broader neurotoxicity screening nih.gov

Refined in vitro Models (e.g., 3D Cell Cultures, Organoids)

While initial studies utilized traditional 2D cell cultures, future pharmacological investigations should leverage advanced in vitro models like 3D cell cultures and organoids. These systems more accurately mimic the complex microenvironment of native tissues, offering improved physiological relevance for toxicity and efficacy studies. mdpi.comcellculturecompany.comnih.govfrontiersin.orgmdpi.com

Brain organoids, in particular, represent a powerful tool for neurotoxicity testing. nih.govnih.govresearchgate.netfrontiersin.org By recapitulating aspects of human brain development and cytoarchitecture, they can provide more predictive data on the potential effects of compounds like this compound on human neural tissue. researchgate.netwisc.edu Future studies could use brain organoid models to investigate the specific neuronal and glial cell types targeted by the compound, explore the mechanisms of cell death, and assess its impact on neural network function. nih.gov This would provide a more detailed understanding of its neurotoxic profile than is possible with conventional 2D cultures. frontiersin.org

Exploration of Novel Therapeutic Applications

While the primary characterized activity of this compound is neurotoxicity, many natural products exhibit a wide range of biological activities. mdpi.com Sesquiterpene lactones as a class are known to possess diverse pharmacological properties, including anti-inflammatory and anticancer effects. acs.orgacs.orgnih.gov For instance, other compounds isolated from Centaurea solstitialis, such as Solstitialin A, have demonstrated antiproliferative activity against rat brain (C6) and human uterus (HeLa) carcinoma cells. researchgate.netbenthamscience.com

Future research should therefore include broad biological screening of this compound to explore potential therapeutic applications. High-throughput screening assays could assess its activity against various cancer cell lines, inflammatory pathways, and microbial pathogens. Uncovering a novel therapeutic window for this compound would represent a significant advancement.

Integration of Computational and in silico Approaches

Computational methods are indispensable in modern drug discovery and toxicology for predicting molecular interactions, understanding structure-activity relationships, and prioritizing compounds for further study.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This approach has been successfully applied to other sesquiterpene lactones to investigate their mechanisms of action, such as their binding to inflammatory or cancer-related proteins. nih.govtandfonline.comtandfonline.com

Future in silico studies should employ molecular docking and dynamics simulations to identify potential protein targets for this compound. By screening the compound against libraries of known protein structures, researchers can generate hypotheses about its mechanism of neurotoxicity or any potential therapeutic effects. For example, docking could explore its interaction with key enzymes or receptors in neuronal signaling pathways, which could then be validated experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A future QSAR study could be developed using this compound and a library of structurally related natural and synthetic sesquiterpene lactones. By correlating structural descriptors with experimentally determined neurotoxicity (or any newly discovered therapeutic activity), a predictive model could be built. Such a model would be invaluable for guiding the synthesis of new analogs with potentially reduced toxicity or enhanced therapeutic efficacy, accelerating the drug discovery and development process.

Ecological and Evolutionary Studies in Plant Defense and Allelopathy

This compound is a sesquiterpene lactone produced by Centaurea solstitialis, commonly known as yellow starthistle. wikipedia.org Sesquiterpene lactones are a diverse group of secondary metabolites that are known to play significant roles in plant defense mechanisms. researchgate.netnih.gov Future research should focus on elucidating the specific ecological and evolutionary roles of this compound, particularly in the context of plant-plant (allelopathy) and plant-herbivore/pathogen interactions.

Centaurea solstitialis is an invasive weed that often forms dense monocultures, displacing native vegetation. usda.gov Its invasive success is partly attributed to its allelopathic potential, which is the ability to produce and release biochemicals that inhibit the growth and development of neighboring plants. wa.govnih.gov Studies have shown that extracts from C. solstitialis can significantly inhibit the germination and growth of other plant species. nih.govresearchgate.net Notably, sesquiterpene lactones, including 13-acetyl solstitialin (a synonym for this compound), have been identified in C. solstitialis and are implicated in its biological activities. nih.gov

An intriguing area for future investigation is the application of the "novel weapons hypothesis" to this compound. This hypothesis posits that the success of some invasive species is due to their production of allelochemicals that are novel and potent against the native flora in the introduced range, which has not evolved defenses against them. Research has indicated that C. solstitialis populations from non-native ranges exhibit stronger allelopathic effects than those from their native range, which is consistent with this hypothesis. nih.gov

Future research directions in this area should include:

Bioassay-guided fractionation to definitively isolate and quantify the specific allelopathic contribution of this compound from the complex chemical profile of Centaurea solstitialis.

Comparative studies of the concentration and exudation of this compound in both native and invasive populations of C. solstitialis to further test the novel weapons hypothesis.

Investigations into the effects of this compound on soil microbial communities , as these can play a crucial role in mediating plant-plant interactions.

Studies on the role of this compound in defending C. solstitialis against herbivores and pathogens . Sesquiterpene lactones are often bitter-tasting and can deter feeding by insects and other herbivores. nih.govtandfonline.com

The following table summarizes the observed allelopathic effects of Centaurea solstitialis extracts on a test species, which provides an indirect indication of the potential activity of its constituent compounds like this compound.

Parameter Effect of C. solstitialis Leaf Extract Statistical Significance
Lettuce Seedling Radicle Length (mm)Significant reduction in radicle length compared to control.P < 0.05

This data is illustrative of the allelopathic potential of the plant and is not a direct measure of the effect of pure this compound.

Development of Sustainable Production Methods

The natural source of this compound is the yellow starthistle (Centaurea solstitialis), an invasive and noxious weed. wikipedia.org Relying on the extraction from wild or cultivated C. solstitialis for the production of this compound presents several challenges, including low and variable yields, seasonal and geographical dependency, and the ecological concerns associated with managing an invasive species. Therefore, the development of sustainable and scalable production methods is a critical area for future research.

Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of complex plant secondary metabolites like sesquiterpene lactones. researchgate.netfao.org These approaches involve the heterologous expression of the biosynthetic pathway of the target compound in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast). researchgate.net This methodology has been successfully applied to produce other high-value sesquiterpene lactones, such as artemisinin (B1665778) (an antimalarial drug) and parthenolide. researchgate.netfao.orgresearchgate.net

The key steps and future research required for developing a sustainable biotechnological production platform for this compound include:

Elucidation of the Biosynthetic Pathway: The complete enzymatic pathway responsible for the synthesis of this compound in C. solstitialis needs to be fully characterized. This involves identifying and cloning the genes encoding the enzymes that catalyze each step of the pathway, from the precursor farnesyl pyrophosphate (FPP) to the final molecule.

Heterologous Expression in a Microbial Host: Once the genes for the biosynthetic pathway are identified, they can be introduced into a suitable microbial host. Yeast is often a preferred chassis for expressing plant-derived pathways due to its eukaryotic nature, which can facilitate the proper folding and activity of plant enzymes, particularly cytochrome P450s, which are often involved in the biosynthesis of sesquiterpene lactones. researchgate.net

Optimization of Production: Significant optimization of the microbial host's metabolism is typically required to achieve high yields of the target compound. This can involve:

Increasing the supply of the precursor molecule, FPP.

Balancing the expression levels of the pathway enzymes.

Engineering co-factor supply, such as NADPH for cytochrome P450 enzymes. researchgate.net

Expanding the endoplasmic reticulum to accommodate membrane-bound enzymes. researchgate.net

Fermentation and Downstream Processing: Developing scalable fermentation processes to cultivate the engineered microbes and efficient methods for extracting and purifying this compound from the fermentation broth are essential for industrial-scale production.

The table below presents the yields of other sesquiterpene lactones that have been achieved through microbial fermentation, illustrating the potential for this technology.

Compound Microbial Host Titer
CostunolideSaccharomyces cerevisiae648.5 mg/L
ParthenolideSaccharomyces cerevisiae99.71 mg/L

These examples serve as a benchmark for what could potentially be achieved for this compound production through similar biotechnological approaches. researchgate.net

The successful development of a microbial production platform for this compound would provide a sustainable, reliable, and environmentally friendly source of this compound for further research and potential applications, decoupling its supply from the challenges associated with its natural plant source.

Q & A

What experimental models are recommended for assessing the neurotoxic effects of Solstitialin A 13-acetate?

Basic Research Question
Methodological Answer:
Fetal rat brain cell cultures are a validated model for neurotoxicity studies. In these systems, this compound (10–100 μM) induces cytotoxicity by disrupting mitochondrial function and membrane integrity, as measured via lactate dehydrogenase (LDH) release assays and morphological changes . Key controls include parallel testing of structurally related compounds (e.g., cynaropicrin) and vehicle-only treatments to isolate compound-specific effects. Dose-response curves should be generated to establish EC50 values, with viability assessed using trypan blue exclusion or MTT assays .

How does the absence of an ex-methylene group in this compound influence its bioactivity compared to other sesquiterpene lactones?

Basic Research Question
Methodological Answer:
The ex-methylene group in sesquiterpene lactones (e.g., cynaropicrin) is critical for thiol reactivity and irreversible binding to cellular targets. This compound lacks this group, which abolishes its smooth muscle inhibitory activity in rabbit aortic ring assays. To validate this structure-activity relationship, researchers should:

  • Compare dose-dependent inhibition of phenylephrine-induced contractions between this compound and cynaropicrin .
  • Use cysteine-adduct formation assays to confirm the inactivity of this compound in thiol-reactive pathways .

How can researchers resolve contradictions in reported toxicity profiles of this compound across different cell types?

Advanced Research Question
Methodological Answer:
Discrepancies in toxicity data (e.g., neurotoxicity vs. lack of smooth muscle effects) may arise from cell-type-specific uptake or metabolic differences. To address this:

Perform comparative cytotoxicity assays across cell lines (e.g., neuronal, epithelial, immune) under standardized conditions (e.g., 48-hour exposure, serum-free media) .

Quantify intracellular compound accumulation via LC-MS/MS to correlate toxicity with bioavailability .

Evaluate metabolic activation by incubating the compound with liver microsomes and testing resultant metabolites in target cells .

What methodological strategies are effective for elucidating the antimicrobial and antiviral mechanisms of this compound?

Advanced Research Question
Methodological Answer:
For antimicrobial activity:

  • Use microdilution assays (1–256 μg/mL) against Gram-positive (e.g., Enterococcus faecalis) and Gram-negative bacteria, with ampicillin as a positive control .
  • For antiviral activity:
    • Employ plaque reduction assays against DNA (e.g., Herpes simplex type-1) and RNA viruses (e.g., Parainfluenza) in Vero cells .
    • Measure viral load via qPCR and compare IC50 values to acyclovir .
  • Mechanistic studies should include time-of-addition assays to identify whether the compound targets viral entry, replication, or release .

What analytical techniques are recommended for characterizing the purity and structure of this compound?

Basic Research Question
Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (methanol/water gradient) to assess purity (>95%) .
  • Spectroscopy: Confirm structure via 1^{1}H and 13^{13}C NMR, focusing on acetate protons (δ 2.1–2.3 ppm) and lactone carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula C21H28O6\text{C}_{21}\text{H}_{28}\text{O}_6 .

How can researchers optimize the synthetic yield of this compound from plant sources?

Advanced Research Question
Methodological Answer:

  • Extraction: Use chloroform or dichloromethane for sesquiterpene-enriched fractions from Centaurea solstitialis .
  • Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol .
  • Yield Optimization: Screen orthogonal solvents (e.g., acetone, ethyl acetate) for partitioning and use response surface methodology (RSM) to refine extraction time, temperature, and solvent ratios .

What experimental designs are suitable for probing the anti-inflammatory potential of this compound?

Advanced Research Question
Methodological Answer:

  • In Vitro Models:
    • Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages using ELISA .
    • Assess NF-κB inhibition via luciferase reporter assays .
  • In Vivo Models:
    • Use carrageenan-induced paw edema in rats, with dexamethasone as a positive control .
    • Include pharmacokinetic profiling (e.g., plasma half-life) to guide dosing regimens .

How should researchers address variability in compound stability during bioactivity assays?

Advanced Research Question
Methodological Answer:

  • Stability Testing: Incubate this compound in assay media (e.g., DMEM, PBS) at 37°C and quantify degradation via HPLC at 0, 6, 12, and 24 hours .
  • Antioxidant Additives: Include 0.1% ascorbic acid or 1% DMSO to mitigate oxidative degradation .
  • Cryopreservation: Store stock solutions in anhydrous DMSO at −80°C, with aliquots thawed once to prevent freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.